5-Fluoro-2-(trifluoromethyl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3F4NO2 |
|---|---|
Molecular Weight |
209.10 g/mol |
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
UVAQJZPGOCLETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiling of 5 Fluoro 2 Trifluoromethyl Nicotinic Acid
Pyridine (B92270) Ring Reactivity Modulated by Fluoro and Trifluoromethyl Substituents
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency is significantly amplified by the presence of the strongly electron-withdrawing fluoro and trifluoromethyl groups. This electronic modulation is a key determinant of the ring's susceptibility to both nucleophilic and electrophilic attacks.
In contrast to electron-rich aromatic systems like benzene (B151609), the electron-poor nature of the pyridine ring, especially when substituted with powerful electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com The fluorine atom at the 5-position and the trifluoromethyl group at the 2-position withdraw electron density from the ring, making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles.
The rate-determining step in an SNAr reaction is the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, such as -F and -CF3, are effective at stabilizing this intermediate through resonance and inductive effects, thereby activating the ring for substitution. youtube.com Consequently, the fluorine atom on the ring of 5-Fluoro-2-(trifluoromethyl)nicotinic acid can act as a leaving group, being displaced by various nucleophiles. The high electronegativity of the fluorine substituent increases the rate of nucleophilic attack, even though the carbon-fluorine bond is very strong, because bond breakage is not the rate-limiting step. masterorganicchemistry.comyoutube.com
Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, reactions with amines can introduce new nitrogen-containing substituents, a common strategy in the synthesis of biologically active molecules. nih.gov
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines
| Factor | Description | Impact on this compound |
| Electron-Withdrawing Groups | Substituents like -F and -CF₃ decrease electron density in the ring. | The -F and -CF₃ groups strongly activate the pyridine ring toward nucleophilic attack. |
| Leaving Group | The group being replaced by the nucleophile. Halogens are common leaving groups. | The fluorine atom at the 5-position can serve as the leaving group. |
| Nucleophile Strength | The reactivity of the attacking species (e.g., NH₃, OH⁻). | Stronger nucleophiles will react more readily. |
| Solvent | The reaction medium can influence reaction rates and pathways. | Polar aprotic solvents are typically used to solvate the cation of the nucleophilic reagent. |
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.comwikipedia.org Unlike nucleophilic substitution, this reaction is favored by electron-rich aromatic systems. The strong deactivating effect of the fluorine and trifluoromethyl groups makes this compound highly resistant to electrophilic attack. wikipedia.org These groups withdraw electron density, making the ring less attractive to electron-seeking electrophiles.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgyoutube.com However, forcing conditions are required to achieve nitration on highly deactivated rings, and these conditions may risk degrading the molecule. libretexts.org The regioselectivity of such reactions can be difficult to control due to the high reactivity of the intermediates. researchgate.netchemrxiv.org
Carboxylic Acid Group Transformations
The carboxylic acid group (-COOH) at the 3-position of the pyridine ring is a versatile functional handle that allows for a range of chemical modifications. These transformations are central to synthesizing various derivatives, such as esters and amides, which are important in medicinal and agrochemical research.
Esterification is a fundamental reaction of carboxylic acids. This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com This process, known as Fischer esterification, is an equilibrium reaction. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.
These esterification reactions are valuable for creating derivatives with modified properties. nih.gov For example, converting the carboxylic acid to a methyl or ethyl ester can increase its lipophilicity.
The reverse reaction, hydrolysis, can be readily achieved by treating the ester with water under either acidic or, more commonly, alkaline conditions (saponification). google.com Base-mediated hydrolysis, using reagents like sodium hydroxide or potassium hydroxide, is typically irreversible as the resulting carboxylate salt is unreactive towards the alcohol. google.com
Amides of nicotinic acid, known as nicotinamides, are a significant class of compounds. researchgate.netwikipedia.org The conversion of this compound to its amide derivatives can be accomplished through several synthetic routes. A common method involves first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester.
The acid chloride can be prepared by treating the nicotinic acid with a reagent like thionyl chloride. google.com This highly reactive intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents. Amidation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. mdpi.comnih.gov Nicotinic acid itself can be converted to nicotinic acid amide by first forming an ester and then treating the ester with ammonium hydroxide. google.com
Table 2: Common Carboxylic Acid Transformations
| Reaction | Reagents | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), Water | Carboxylate Salt |
| Amidation (via Acid Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide |
| Amidation (from ester) | Ammonium Hydroxide (NH₄OH) | Amide |
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids is generally a difficult process that requires high temperatures or specific catalysts. nih.gov The stability of the C-C bond between the aromatic ring and the carboxyl group makes cleavage challenging.
The presence of the electron-withdrawing trifluoromethyl group is expected to further stabilize the molecule against traditional thermal decarboxylation. For comparison, trifluoroacetic acid is known to be extremely stable, with an estimated half-life for decarboxylation of 40,000 years at 15°C in aqueous solution. nih.gov While nicotinic acids are not as stable as trifluoroacetic acid, significant energy input is still required.
Modern synthetic methods have explored catalytic pathways for decarboxylation, often involving transition metals. scispace.com For instance, photocatalytic and copper-catalyzed methods have been developed for the decarboxylative trifluoromethylation of aliphatic carboxylic acids, showcasing advanced strategies to overcome the stability of the carboxyl group. scispace.comnih.govfrontiersin.org However, the direct decarboxylation of a molecule like this compound to yield 5-Fluoro-2-(trifluoromethyl)pyridine would likely require specialized and harsh reaction conditions.
Stability and Chemical Behavior of the Trifluoromethyl Group within the Nicotinic Acid Scaffold
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal and agricultural chemistry, prized for the unique properties it imparts to organic molecules. Its incorporation into the this compound scaffold profoundly influences the compound's stability and chemical reactivity.
The exceptional stability of the trifluoromethyl group is primarily attributed to the strength of the carbon-fluorine bond. The C-F bond is the strongest single bond in organic chemistry, which renders the CF₃ group highly resistant to chemical, electrochemical, thermal, and photochemical degradation. This inherent stability translates to significant metabolic stability in biological systems, as the group is less susceptible to enzymatic oxidation compared to a methyl (CH₃) group. This resistance to metabolic breakdown is a critical attribute in the design of bioactive molecules.
From a chemical behavior perspective, the trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic synthesis. nih.gov Its strong inductive effect significantly alters the electronic landscape of the nicotinic acid ring. By withdrawing electron density, the CF₃ group enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. nih.govnih.gov This electronic modification is a key factor in the compound's reactivity profile, influencing how it interacts with other reagents. For instance, the increased electrophilicity can facilitate reactions such as nucleophilic aromatic substitution (SNAr) at other positions on the ring, a common pathway for building more complex molecules. mdpi.com
The electron-withdrawing nature of the CF₃ group also impacts the acidity of the carboxylic acid moiety. By pulling electron density away from the carboxyl group, it stabilizes the corresponding carboxylate anion, thereby increasing the acidity (lowering the pKa) of the nicotinic acid derivative compared to its non-trifluoromethylated counterpart. This modulation of acidity can be crucial for tuning the pharmacokinetic properties of drug candidates.
While the CF₃ group itself is generally inert, its powerful electronic influence can trigger reactivity elsewhere in the molecule. Research on related trifluoromethyl-substituted pyridine derivatives has shown that this influence can lead to intramolecular reactions. For example, the large electronegativity of the trifluoromethyl moiety on a pyridine ring has been observed to trigger intramolecular nucleophilic aromatic substitution in certain sulfonylurea herbicides, leading to their decomposition. nih.gov This highlights that while the CF₃ group is stable, its electronic effects can activate the scaffold towards specific chemical transformations.
The table below summarizes the key influences of the trifluoromethyl group on the nicotinic acid scaffold.
| Property Affected | Influence of Trifluoromethyl Group | Consequence |
| Chemical Stability | High C-F bond energy | Resistant to metabolic and chemical degradation. researchoutreach.org |
| Electronic Nature | Strong electron-withdrawal (inductive effect). nih.govmdpi.com | Increases electrophilicity of the pyridine ring. |
| Acidity | Stabilizes the carboxylate conjugate base. | Increases the acidity (lowers pKa) of the carboxylic acid. |
| Reactivity | Activates the pyridine ring for nucleophilic attack. nih.govmdpi.com | Facilitates reactions like nucleophilic aromatic substitution. |
| Lipophilicity | Increases the molecule's nonpolar character. | Can enhance membrane permeability and binding interactions. |
Investigating Intramolecular Rearrangements and Tautomerism in Fluorinated Pyridine Systems
The chemical structure of this compound allows for the possibility of intramolecular processes, particularly tautomerism, which is common in heterocyclic systems.
Intramolecular Rearrangements
True intramolecular rearrangements involving the migration of the trifluoromethyl group or skeletal atoms of the pyridine ring are not commonly reported for this class of compounds under typical conditions due to the high stability of the aromatic system and the C-CF₃ bond. However, intramolecular reactions driven by the electronic properties of the substituents can occur. As noted previously, the strong electron-withdrawing nature of the trifluoromethyl group can render the pyridine ring sufficiently electron-deficient to undergo intramolecular nucleophilic attack by a suitable side chain, a process that can be considered a form of rearrangement. nih.gov For this compound itself, the carboxylic acid group could potentially participate in such reactions under specific conditions, for instance, forming cyclic intermediates if a reaction is induced at an adjacent position.
Tautomerism
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical consideration for pyridine-containing molecules, especially those with functional groups like carboxylic acids. wikipedia.org For this compound, several tautomeric forms can be postulated.
Carboxylic Acid Tautomers : The carboxylic acid group itself can exist in equilibrium between its standard form and a less common tautomer. However, this equilibrium heavily favors the standard carboxylic acid structure.
Pyridine Ring Tautomerism (Zwitterionic Form) : Nicotinic acid and its derivatives can exist in equilibrium between a neutral form and a zwitterionic form, where the acidic proton from the carboxyl group migrates to the basic nitrogen atom of the pyridine ring. researchgate.net This creates a structure with a negatively charged carboxylate and a positively charged pyridinium ion. The position of this equilibrium is highly dependent on the solvent environment. In aqueous or highly polar solvents, the zwitterionic form is significantly populated, while the neutral form predominates in nonpolar solvents. researchgate.net The presence of two strongly electron-withdrawing groups (fluoro and trifluoromethyl) on the ring decreases the basicity of the pyridine nitrogen, which would likely shift the equilibrium to favor the neutral form compared to unsubstituted nicotinic acid.
Keto-Enol Tautomerism : While nicotinic acid itself is aromatic, related pyridine systems containing hydroxyl groups can exhibit significant keto-enol tautomerism. acs.org For this compound, this is less directly applicable as it lacks a hydroxyl substituent. However, theoretical protonation or reactions that disrupt the aromaticity could lead to transient keto-like intermediates. Computational studies on related aminopyridines and hydroxypyridines show that the energy barrier and relative stability of tautomers can be precisely calculated, revealing that the canonical aromatic form is typically the most stable. acs.orgnih.gov
The potential tautomeric equilibria for the core nicotinic acid structure are summarized below.
| Tautomer Type | Description | Influencing Factors | Predominant Form for this compound |
| Neutral Form | The canonical structure with a protonated carboxylic acid and a neutral pyridine nitrogen. | Solvent polarity, electronic effects of substituents. | Favored in nonpolar solvents and likely favored overall due to the reduced basicity of the pyridine nitrogen. researchgate.net |
| Zwitterionic Form | The proton from the -COOH group migrates to the pyridine nitrogen, forming a carboxylate and a pyridinium ion. | High solvent polarity (e.g., water), pKa of the functional groups. | Populated in highly polar, protic solvents, but the equilibrium is likely less favorable than for unsubstituted nicotinic acid. |
| Keto Forms | Hypothetical non-aromatic forms resulting from proton migration to a ring carbon. | High energy intermediates. | Highly unstable and not significantly populated under normal conditions. |
Computational studies are essential for quantifying the relative energies and equilibrium constants of these tautomers. For nicotinic acid itself, ab initio calculations have shown the zwitterion to be significantly higher in free energy in the gas phase, confirming the importance of solvent for its stabilization. researchgate.net The electronic perturbations from the fluorine and trifluoromethyl substituents would further modulate these energy differences.
Advanced Characterization and Theoretical Studies of 5 Fluoro 2 Trifluoromethyl Nicotinic Acid
Comprehensive Spectroscopic Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of 5-Fluoro-2-(trifluoromethyl)nicotinic acid rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each offer critical insights.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The proton at the C-4 position and the proton at the C-6 position would appear as doublets due to coupling with the adjacent fluorine atom at C-5. For the related compound nicotinic acid in D₂O, aromatic protons resonate at approximately 8.24 ppm, 8.59 ppm, and 8.93 ppm. bmrb.iohmdb.ca The strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups in this compound would likely shift these signals further downfield.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for the six unique carbon atoms in the pyridine ring and the carboxylic acid group, plus a signal for the trifluoromethyl carbon. The chemical shifts are significantly influenced by the attached fluorine and CF₃ groups. For nicotinic acid, the carbon signals appear at approximately 123.7 ppm, 126.7 ppm, 136.9 ppm, 150.2 ppm, 153.2 ppm, and 166.2 ppm. bmrb.iochemicalbook.com The carbon directly bonded to the fluorine (C-5) will show a large C-F coupling constant, while the carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information |
| ¹H | Downfield (aromatic region) | Doublets | Reveals the electronic environment of the two ring protons and their coupling to the C-5 fluorine. |
| ¹³C | Varied | Singlets, Doublet (C-F), Quartet (CF₃) | Confirms the carbon framework and shows direct C-F and C-CF₃ correlations. |
| ¹⁹F | Two distinct regions | Singlet/Doublet | Differentiates the ring fluorine from the trifluoromethyl group, providing a sensitive probe of the local electronic environment. thermofisher.com |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and confirming molecular structure. upi.edu
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C-F bond stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region, while the C-CF₃ stretching vibrations also fall within this range. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. upi.eduresearchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The symmetric stretching of the CF₃ group often gives a strong Raman signal. In a study of 5-fluoroorotic acid, FT-Raman was used alongside FT-IR and DFT calculations to assign vibrational modes definitively. nih.gov This combined approach allows for a comprehensive understanding of the molecule's vibrational behavior.
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 2500-3300 (broad) | Weak | Carboxylic Acid |
| C=O Stretch | ~1700 (strong) | Medium | Carboxylic Acid |
| C=C, C=N Stretch | 1400-1600 | Strong | Pyridine Ring |
| C-F Stretch | 1000-1400 (strong) | Medium | Aryl-Fluoride |
| C-CF₃ Stretch | 1100-1300 (strong) | Strong | Trifluoromethyl |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₇H₃F₄NO₂), the exact mass can be calculated and compared to the experimental value to confirm its composition. For instance, the related compound 5-fluoro-2-(trifluoromethyl)benzoic acid has a calculated molecular weight of approximately 208.11 g/mol . nih.gov
Elemental analysis provides the percentage composition of each element (C, H, N) in the compound. The theoretical percentages are calculated from the molecular formula and compared with experimental values obtained from combustion analysis to verify the purity and stoichiometry of the synthesized compound. This technique was used to validate the stoichiometry of the related 5-Chloro-2-(trifluoromethyl)nicotinic acid.
| Technique | Information Provided | Expected Result for C₇H₃F₄NO₂ |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular mass and elemental formula. | Monoisotopic Mass: 209.00998 Da |
| Elemental Analysis | Percentage composition of elements. | C: 40.21%, H: 1.45%, N: 6.70% |
Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Property Prediction
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the molecular properties of this compound.
DFT calculations can be used to model various aspects of a molecule's behavior. nih.gov For this compound, DFT studies can:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles. Studies on related molecules like 5-fluoroorotic acid have investigated the relative stability of different conformations (syn vs. anti). nih.gov
Predict Vibrational Spectra: Calculate theoretical FT-IR and FT-Raman spectra. nih.gov These calculated spectra can be compared with experimental data to aid in the assignment of complex vibrational modes. nih.gov
Analyze Electronic Structure: Map the electron density distribution and calculate the Molecular Electrostatic Potential (MEP). This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding reactivity. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to significantly influence the electronic landscape of the pyridine ring. nih.gov
Determine Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. windows.net
DFT studies on similar fluorinated molecules have shown that these computational approaches can reliably predict molecular structure and properties. rsc.orgresearchgate.net
Molecular descriptors are numerical values that encode information about a molecule's structure and are used to predict its physicochemical properties and biological activity.
Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For the isomeric compound 5-Fluoro-2-(trifluoromethyl)benzoic acid, the TPSA is calculated to be 37.3 Ų. nih.gov The presence of the nitrogen atom in the pyridine ring of this compound would likely result in a different TPSA value, impacting its predicted biological transport.
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity (oil/water solubility). It is a critical parameter in drug design, affecting how a compound is absorbed, distributed, metabolized, and excreted. The trifluoromethyl group is known to enhance lipophilicity. The calculated XLogP3 value for 5-Fluoro-2-(trifluoromethyl)benzoic acid is 2.4, indicating moderate lipophilicity. nih.gov Predicting LogP accurately is a significant area of computational research, with various models available to estimate this crucial property. oaepublish.com
| Descriptor | Definition | Predicted Value (based on isomers/related structures) | Implication for Biological Interactions |
| TPSA | Surface area of polar atoms. | ~37-50 Ų | Influences membrane permeability and oral bioavailability. |
| LogP | Measure of lipophilicity. | ~2.0-3.0 | Affects solubility, absorption, and interaction with hydrophobic pockets in proteins. oaepublish.com |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules like this compound. nih.govmdpi.com These simulations model the movement of atoms over time, providing deep insights into the molecule's conformational preferences and its intricate interactions with surrounding solvent molecules. For this compound, MD simulations can elucidate the influence of its two distinct fluorine-containing substituents—the fluoro group at the 5-position and the trifluoromethyl group at the 2-position—on its structural flexibility and solvation properties.
The conformational landscape of this molecule is largely defined by the rotational barrier around the C2-C(OOH) single bond, which determines the orientation of the carboxylic acid group relative to the pyridine ring. The bulky and strongly electron-withdrawing trifluoromethyl group at the 2-position creates significant steric hindrance and electrostatic effects that influence this rotation. rsc.org MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations and the energy barriers between them. It is anticipated that the molecule predominantly adopts a conformation where the carboxylic acid group is oriented away from the trifluoromethyl group to minimize steric clash. rsc.org
Table 1: Key Parameters from Molecular Dynamics Simulations of this compound This table is illustrative of data that would be generated from a dedicated MD simulation study.
| Parameter | Description | Predicted Significance for the Compound |
|---|---|---|
| Dihedral Angle (C3-C2-C=O) | Measures the rotation of the carboxylic acid group relative to the pyridine ring. | Determines the dominant conformers; likely restricted by the C2-CF3 group. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., N, F, O). | Quantifies the strength and distance of interactions with solvent molecules. |
| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent. | Reveals the role of the carboxylic acid and ring nitrogen in solvation. |
| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to a solvent. | Predicts the molecule's solubility in different media. |
| Root Mean Square Fluctuation (RMSF) | Measures the average fluctuation of each atom from its mean position. | Highlights the most flexible and rigid parts of the molecule. |
Pharmacophore Modeling and Ligand-Protein Interaction Predictions for Related Nicotinic Acid Scaffolds
Pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govacs.org A pharmacophore model for nicotinic acid derivatives would typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic (H) regions. acs.orgacs.org For this compound, these features are distinct and play specific roles in potential ligand-protein interactions.
The core pharmacophore of nicotinic acid itself consists of an aromatic ring, a nitrogen atom within that ring acting as a hydrogen bond acceptor, and a carboxylic acid group that provides both a hydrogen bond donor and acceptor. acs.org The substituents on this compound modify this basic model significantly.
Hydrogen Bond Acceptors (HBA): The model includes the pyridine nitrogen, the carbonyl oxygen of the carboxylic acid, and the fluorine atom at the 5-position. Fluorine is a weak HBA, but its presence can be crucial for modulating binding affinity and selectivity. nih.gov
Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid is the primary HBD feature.
Aromatic Ring (AR): The fluorinated pyridine ring serves as an aromatic feature capable of engaging in π-π stacking or π-alkyl interactions with amino acid residues like tryptophan, tyrosine, or phenylalanine in a protein's binding pocket. nih.gov
Hydrophobic/Electron-Withdrawing Feature: The trifluoromethyl (CF3) group at the 2-position is a strong hydrophobic and electron-withdrawing feature. It can engage in hydrophobic interactions and its electronic influence can modulate the hydrogen-bonding capacity of the adjacent ring nitrogen. jst.go.jp
Table 2: Predicted Pharmacophoric Features and Potential Protein Interactions
| Pharmacophoric Feature | Corresponding Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Aromatic Ring (AR) | Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bond |
| HBA / Negative Ionizable | Carboxyl Oxygen | Arginine (Arg), Lysine (Lys), Serine (Ser) | Hydrogen Bond / Salt Bridge |
| Hydrogen Bond Donor (HBD) | Carboxyl -OH | Aspartate (Asp), Glutamate (Glu), Histidine (His) | Hydrogen Bond |
| Weak HBA | 5-Fluoro Group | Backbone N-H groups | Fluorine Bond / Dipolar |
| Hydrophobic (H) | Trifluoromethyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic Interaction |
Examination of Hyperpolarizability in Fluorinated Nicotinic Acids using Advanced Techniques
Hyperpolarizability is a nonlinear optical (NLO) property of a material that describes its ability to alter the frequency of intense incident light. youtube.com Molecules with high hyperpolarizability are of significant interest for applications in photonics and optoelectronics, such as in frequency conversion for lasers and optical switching. youtube.comnih.gov The study of how molecular structure influences hyperpolarizability is a key area of research, and fluorination is a known strategy for modifying these properties.
Research into fluorinated nicotinic acids has explored their first-order hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net Techniques like hyper-Raleigh scattering in solution, often coupled with computational methods like Density Functional Theory (DFT), are used to determine these values. The magnitude of hyperpolarizability is highly dependent on the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.
In nicotinic acid, the carboxylic acid group acts as an electron-withdrawing group. The introduction of fluorine atoms into the pyridine ring further modifies the electronic distribution. A fluorine atom is highly electronegative, but it can also donate lone-pair electron density through a resonance effect. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. jst.go.jp
For 5-Fluoro-2-(trifluoromethyl)nicotinc acid, the combined effect of these two substituents creates a strong electronic push-pull system across the pyridine ring, which is expected to enhance its hyperpolarizability compared to the parent nicotinic acid. The trifluoromethyl group at the 2-position and the fluoro group at the 5-position create a significant dipole moment and increase the asymmetry of the electron distribution, both of which are factors that tend to increase the first hyperpolarizability (β) value. researchgate.net Computational studies can model the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to visualize the charge transfer characteristics that give rise to these NLO properties. researchgate.net
Table 3: Comparative Hyperpolarizability (β) Trends in Substituted Nicotinic Acids This table is based on general principles and findings reported for related fluorinated aromatic acids researchgate.net; absolute values are illustrative.
| Compound | Substituents | Expected First Hyperpolarizability (β) | Rationale |
|---|---|---|---|
| Nicotinic Acid | None | Baseline | Moderate β value due to the electron-withdrawing COOH group. |
| 5-Fluoronicotinic Acid | 5-Fluoro | Higher than baseline | Fluorine's electronegativity enhances the charge asymmetry. |
| 2-(Trifluoromethyl)nicotinic acid | 2-Trifluoromethyl | Significantly higher than baseline | The powerful electron-withdrawing CF3 group creates a strong dipole. |
| This compound | 5-Fluoro, 2-Trifluoromethyl | Highest among the listed | The combination of two different electron-withdrawing groups maximizes electronic asymmetry and intramolecular charge transfer potential. |
Compound Index
Research Applications and Biological Relevance of 5 Fluoro 2 Trifluoromethyl Nicotinic Acid Frameworks
Utilization as Key Chemical Building Blocks in Advanced Organic Synthesis
The inherent reactivity and structural features of 5-Fluoro-2-(trifluoromethyl)nicotinic acid make it a prized starting material in organic synthesis. The pyridine (B92270) ring, activated by the electron-withdrawing trifluoromethyl group and further modulated by the fluorine atom, along with the carboxylic acid handle, provides multiple avenues for chemical modification and elaboration.
Precursors for Diverse Heterocyclic Architectures in Pharmaceutical and Agrochemical Industries
This compound and its close derivatives are instrumental in constructing a variety of heterocyclic systems that form the core of numerous commercial products. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in many active ingredients used in crop protection. For instance, derivatives of 2-(trifluoromethyl)nicotinic acid serve as crucial intermediates in the synthesis of fungicides and herbicides. nih.gov The synthesis of these agrochemicals often involves the construction of the pyridine ring from simpler fluorinated precursors or the modification of a pre-existing trifluoromethylated pyridine scaffold. nih.gov
In the pharmaceutical sector, novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed to produce key intermediates for potent enzyme inhibitors. acs.orgresearchgate.net For example, these pyridyl compounds are integral to the manufacture of catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease. acs.orgresearchgate.net The synthesis often involves the formation of the pyridine ring through cyclocondensation reactions using a trifluoromethyl-containing building block. nih.gov
Table 1: Examples of Agrochemicals Incorporating the Trifluoromethylpyridine Moiety
| Agrochemical | Type | Key Structural Feature |
| Fluazifop-butyl | Herbicide | 2-(4-(trifluoromethyl)phenoxy)propanoic acid linked to a pyridine |
| Flupyrsulfuron-methyl-sodium | Herbicide | Sulfonylurea bridge connected to a trifluoromethylpyridine ring |
| Fluazaindolizine | Nematicide | Imidazopyridine moiety with a trifluoromethyl group |
| Acynonapyr | Acaricide | 5-(Trifluoromethyl)pyridine ring connected via an ether bond |
| Cyclobutrifluram | Nematicide | Carboxamide structure with a 2-(Trifluoromethyl)nicotinic acid-derived moiety |
| This table is generated based on information from a review on trifluoromethylpyridines in agrochemicals. nih.govresearchgate.net |
Synthons for Diversified Medicinal Chemistry Scaffolds
The this compound framework is a versatile synthon for creating a diverse range of scaffolds in medicinal chemistry. nih.gov The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for its attachment to various molecular backbones. Furthermore, the pyridine ring can undergo a variety of chemical transformations, including substitution and coupling reactions, to generate complex, polycyclic systems. mdpi.com
Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have demonstrated efficacy in inhibiting HIV-1 replication, highlighting the potential of this scaffold in developing antiviral agents. mdpi.com Structure-activity relationship (SAR) studies consistently show that the incorporation of fluorinated groups into the nicotinic acid scaffold can significantly enhance biological activity. mdpi.com
Role in Medicinal Chemistry and Drug Discovery Platforms
The presence of both a fluorine atom and a trifluoromethyl group on the nicotinic acid ring profoundly influences the molecule's properties, making it an attractive component in drug design.
Influence of Fluorination on Compound Lipophilicity, Metabolic Stability, and Pharmacokinetics
The introduction of fluorine and trifluoromethyl groups into a drug candidate is a well-established strategy to enhance its pharmacokinetic profile. rhhz.net The trifluoromethyl group, in particular, is known to increase a compound's lipophilicity, which can improve its ability to cross biological membranes and enhance its bioavailability. mdpi.comrhhz.net
Table 2: Physicochemical Properties Influenced by Fluorine and Trifluoromethyl Groups
| Property | Influence of Fluorine | Influence of Trifluoromethyl Group |
| Lipophilicity | Increases | Significantly increases |
| Metabolic Stability | Increases by blocking metabolic hotspots | Increases by deactivating aromatic rings |
| pKa | Can be modulated | Lowers the basicity of nearby functional groups |
| Binding Affinity | Can enhance through specific interactions | Can improve through electrostatic and hydrogen bonding interactions |
| This table synthesizes information from multiple sources on the role of fluorine in drug design. mdpi.comrhhz.net |
Modulation of Biological Target Binding Affinity and Selectivity by Fluorine and Trifluoromethyl Groups
The unique electronic properties of fluorine and the trifluoromethyl group can significantly impact a drug's interaction with its biological target. The high electronegativity of the fluorine atoms in the trifluoromethyl group makes it a strong electron-withdrawing substituent, which can enhance hydrogen bonding and electrostatic interactions with proteins. researchgate.net This can lead to a higher binding affinity and improved potency of the drug candidate.
The strategic placement of these fluorinated groups can also influence the conformation of a molecule, pre-organizing it for optimal binding to a receptor's active site. SAR studies have repeatedly shown that modifications involving these groups can lead to improved binding affinity and selectivity for biological targets. mdpi.com
Ligand Design Strategies Incorporating Fluorinated Pyridine Moieties for Receptor Interactions
Fluorinated pyridine moieties are frequently incorporated into ligand design strategies to enhance interactions with biological receptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine and trifluoromethyl groups can participate in various non-covalent interactions, including dipole-dipole interactions and orthogonal multipolar interactions. dundee.ac.uk
These interactions, though individually weak, can collectively contribute to a significant increase in binding affinity and selectivity. dundee.ac.uk The ability of fluorine to increase the lipophilicity of a molecule also greatly affects the hydrophobic interactions between the drug molecule and the receptor. dundee.ac.uk The small size of the fluorine atom means it rarely introduces steric hindrance, allowing for its incorporation into a wide variety of ligand scaffolds. dundee.ac.uk
Investigation of Molecular Interaction Mechanisms with Biomolecules (e.g., hydrogen bonding, π-π stacking)
The molecular architecture of this compound and its derivatives facilitates a range of interactions with biomolecules, which are crucial for their biological activity. The pyridine ring, with its nitrogen atom and the carboxylic acid group, provides sites for significant hydrogen bonding.
A study on the crystal structure of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, reveals its capacity to form extensive hydrogen-bonding networks. nih.gov In this structure, the water molecule acts as a bridge, both donating and accepting hydrogen bonds with the carboxylic acid group and the pyridine nitrogen atom. nih.gov This results in a water-linked two-dimensional hydrogen-bonding network. nih.gov Specifically, hydrogen-bonding distances of 2.5219 (11) Å and 2.8213 (11) Å were observed between the donor carboxylic acid and the bridging water acceptor, and the donor water and carbonyl oxygen acceptor, respectively. nih.gov It is anticipated that the this compound framework would engage in similar strong hydrogen bonding, a key interaction for binding to the active sites of proteins and enzymes.
Potential in Modulating Specific Receptors and Pathways (e.g., nicotinic acetylcholine (B1216132) receptors, TRPM8, TREM2, formyl peptide receptors)
The structural motifs present in this compound suggest its potential to modulate several key biological receptors and pathways, a hypothesis supported by research on analogous compounds.
Nicotinic Acetylcholine Receptors (nAChRs): Nicotinic acid derivatives have long been studied for their interaction with nAChRs. researchgate.net These receptors, which are ligand-gated ion channels, are crucial in the central and peripheral nervous systems. nih.gov The development of positive allosteric modulators (PAMs) for nAChRs is an active area of research, and compounds containing fluorinated phenyl and pyridinyl rings have shown promise. nih.gov For instance, research into modulators for the α7 nAChR subtype, which are targets for cognitive enhancement, has identified compounds with related structural features. nih.gov The α5 subunit, in particular, has been shown to powerfully enhance nicotinic currents and protect against receptor desensitization. nih.gov The unique combination of the pyridine core and electron-withdrawing substituents in the this compound framework makes it a candidate for investigation as a modulator of nAChR activity.
TRPM8: The transient receptor potential melastatin 8 (TRPM8) channel is a sensor for cold and cooling compounds like menthol. nih.govnih.gov It is implicated in various pain conditions and other pathologies. nih.govnih.gov Research has shown that nicotinic acid derivatives can be potent antagonists of the human TRPM8 channel, with some compounds exhibiting nanomolar IC50 values. nih.gov The development of these antagonists has identified nicotinic acids as a preferred chemical series for achieving good pharmacokinetic properties and in vivo efficacy. nih.gov This suggests that the this compound scaffold has significant potential for the development of novel TRPM8 modulators.
TREM2: The Triggering Receptor Expressed on Myeloid cells-2 (TREM2) is a microglial gene that plays a critical role in regulating inflammatory responses and the clearance of cellular debris in the brain. nih.gov Dysfunctional TREM2 is linked to neuroinflammation and the progression of Alzheimer's disease. nih.govresearchgate.net Studies have demonstrated that nicotinic acid can modulate the TREM2 gene in in-vitro models of Alzheimer's-like pathology. nih.gov This indicates that the fundamental nicotinic acid structure can influence this key neuroinflammatory pathway. TREM2 acts downstream of another Alzheimer's risk factor, CD33, and modulating its activity is a promising therapeutic strategy. researchgate.netnih.gov The potential for fluorinated derivatives like this compound to offer enhanced potency or modified activity on this pathway warrants further investigation.
Formyl Peptide Receptors (FPRs): FPRs are G protein-coupled receptors that are key sensors in the innate immune system, recognizing peptides from bacteria and mitochondria to mediate host defense and inflammation. mdpi.com The FPR family, particularly FPR2, can be activated or modulated by a diverse range of ligands, leading to either pro- or anti-inflammatory signals. nih.govnih.gov While direct modulation of FPRs by this compound has not been explicitly documented, the chemical diversity of known FPR ligands suggests that novel synthetic molecules could interact with these receptors. mdpi.com Given the role of FPR2 in resolving inflammation, exploring the effects of nicotinic acid derivatives on this pathway could be a fruitful area of research. frontiersin.org
Applications in Agrochemical Development
The inclusion of fluorine and trifluoromethyl groups in organic molecules is a well-established strategy in modern agrochemical design to enhance biological activity and improve physicochemical properties. nih.govjst.go.jp Nicotinic acid and its derivatives serve as a crucial scaffold in this field, forming the basis for numerous successful commercial products. nih.gov
Design and Synthesis of Pesticides and Herbicides with Enhanced Efficacy and Physicochemical Properties
The this compound framework combines two highly sought-after structural motifs for agrochemical development: the pyridine ring and fluorine-containing substituents. More than half of the pesticides introduced in the last two decades are fluorinated, and a significant portion of these contain a trifluoromethyl group. nih.govjst.go.jp
This structural combination is utilized in the design of various agrochemicals:
Herbicides: 2-Picolinic acid herbicides, which are structural isomers of nicotinic acid derivatives, are known for their broad weed control spectrum and effectiveness against resistant weeds. nih.gov The introduction of fluorine atoms into this type of scaffold is a key strategy in the discovery of novel synthetic auxin herbicides. nih.gov Herbicides incorporating a trifluoromethylpyridine (TFMP) substructure, such as fluazifop-butyl, demonstrate superior translocation and activity on perennial grass weeds compared to their non-fluorinated benzene (B151609) analogues. nih.govjst.go.jp
Fungicides: The nicotinic acid (niacin) structure is a foundational element in the development of fungicides. nih.gov By creating derivatives, such as niacinamides, researchers have developed compounds with potent fungicidal activity against various plant pathogens, including Botryosphaeria berengriana and Gibberella zeae. nih.gov Splicing the nicotinic acid substructure with other active heterocycles, like thiophene, has also led to the discovery of novel fungicides with excellent activity. nih.gov
Insecticides: The nicotinic acid backbone is fundamental to nicotinoid insecticides. researchgate.net Synthetic derivatives are designed to mimic the action of nicotine (B1678760) at insect nAChRs, leading to rapid insecticidal effects. researchgate.netchemistryjournal.net The strategic placement of substituents on the pyridine ring is critical for optimizing toxicity to target pests like the American bollworm (Helicoverpa armigera). researchgate.net
The presence of the trifluoromethyl group often increases metabolic stability, lipophilicity, and cell membrane permeability, while the fluorine atom can enhance binding affinity to target enzymes, collectively leading to products with enhanced efficacy. jst.go.jp
Structure-Activity Relationship (SAR) Studies in Agrochemical Nicotinic Acid Derivatives
The development of effective agrochemicals from the nicotinic acid scaffold relies heavily on systematic Structure-Activity Relationship (SAR) studies. These studies explore how modifying the chemical structure alters biological activity.
Research has shown that altering the position and nature of substituents on the pyridine ring has a significant effect on the compound's toxicity and target specificity. researchgate.net For example, in the development of niacinamide-based fungicides, SAR studies were conducted via molecular docking simulations with the target enzyme, succinate (B1194679) dehydrogenase, to understand how different substitutions influenced fungicidal activity. nih.gov
SAR studies on herbicides have revealed that introducing a trifluoromethylpyridine (TFMP) moiety can dramatically improve translocation within the plant and enhance herbicidal power. jst.go.jp Similarly, in the design of 2-picolinic acid herbicides, the introduction of a phenyl-substituted pyrazolyl group at the 6-position was found to yield compounds with significantly lower IC50 values against Arabidopsis thaliana root growth compared to existing herbicides. nih.gov These studies are essential for optimizing the lead compound to achieve higher efficacy, better crop selectivity, and more favorable physicochemical properties for field application. jst.go.jpnih.govnih.gov
Emerging Applications in Material Science for Advanced Fluorinated Organic Compounds
The unique properties conferred by the carbon-fluorine bond make fluorinated organic compounds, including frameworks like this compound, valuable in material science. alfa-chemistry.com The high electronegativity of fluorine and the strength of the C-F bond lead to materials with high thermal stability, chemical resistance, and unique electronic properties. alfa-chemistry.comcymitquimica.com
A significant emerging application is in the field of optoelectronics. Research on 5-(trifluoromethyl)picolinic acid, a close structural analog, has shown that its transition-metal complexes possess outstanding photophysical and electrochemical properties. nih.gov These characteristics make them highly promising candidates for use as phosphorescent materials in Organic Light-Emitting Diodes (OLEDs). nih.gov
The broader class of advanced fluorinated organic compounds finds application in various areas:
Specialty Polymers: Bifunctional monomers such as 4,4'-difluorobenzophenone (B49673) are precursors to high-performance polymers like PEEK. alfa-chemistry.com
Advanced Fluids and Lubricants: Fluorocarbon-based greases and fluids are used in demanding applications due to their low coefficient of friction and high stability. alfa-chemistry.com
Liquid Crystal Displays: Fluorinated compounds are essential components in many liquid crystal display technologies. alfa-chemistry.com
Energy Materials: The polymer analog of trifluoromethanesulfonic acid is used as a proton exchange membrane in most low-temperature fuel cells. alfa-chemistry.com
The this compound structure, with its potential for coordination chemistry and as a building block for larger, stable molecules, represents a platform for the development of new advanced materials. alfa-chemistry.comsolvay.com
Future Directions and Emerging Research Avenues for 5 Fluoro 2 Trifluoromethyl Nicotinic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is paramount in modern organic synthesis. researchgate.net Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the production of 5-Fluoro-2-(trifluoromethyl)nicotinic acid and its derivatives.
Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and generate significant waste. google.comnih.gov Innovations in this area could include:
Catalytic C-H Fluorination: Direct and selective C-H fluorination of the pyridine (B92270) ring offers a highly atom-economical approach, minimizing the need for pre-functionalized starting materials. nih.govrsc.org Research into novel catalysts and reaction conditions that enable site-selective fluorination will be crucial. nih.gov
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which can sometimes be hazardous. man.ac.uk This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
The development of such sustainable routes will not only reduce the environmental impact of producing these compounds but also make them more accessible for broader research and application. biosynce.com
Exploration of Undiscovered Chemical Transformations and Derivatizations for Enhanced Scaffold Diversity
The inherent reactivity of the this compound scaffold provides a rich platform for chemical exploration. Future research will aim to uncover novel chemical reactions and derivatization strategies to expand the chemical space accessible from this starting material.
Key areas of exploration may include:
Late-Stage Functionalization: Developing methods for the selective introduction of various functional groups at different positions on the pyridine ring in the later stages of a synthetic sequence is highly desirable. acs.org This allows for the rapid generation of a diverse library of analogs for screening.
Novel Cyclization Reactions: Investigating new ways to construct heterocyclic systems using the nicotinic acid framework as a building block could lead to the discovery of entirely new classes of compounds with unique properties.
Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions will enable the facile introduction of a wide range of substituents, further diversifying the available chemical structures. researchgate.net
These efforts will be instrumental in creating a broad spectrum of derivatives with potentially enhanced biological activities or material properties.
Integration of Advanced Computational Approaches for Rational Design and Predictive Activity Profiling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govrsc.orgresearchgate.net For this compound, these approaches can significantly accelerate the discovery and optimization process.
Future research will likely involve:
In Silico Screening: Utilizing computational models to predict the biological activity of virtual libraries of derivatives can help prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.comnih.govnih.govbiorxiv.orgbiorxiv.org
Structure-Based Drug Design: For derivatives with therapeutic potential, computational docking and molecular dynamics simulations can provide insights into their binding modes with specific biological targets, guiding the design of more potent and selective inhibitors. mdpi.com
Predictive Modeling of Physicochemical Properties: Computational methods can be used to predict key properties such as solubility, stability, and bioavailability, aiding in the selection of candidates with favorable drug-like characteristics. youtube.com
The synergy between computational prediction and experimental validation will be a powerful engine for innovation. nih.gov
Expanding the Scope of Biological Targets and Therapeutic Areas for Nicotinic Acid Frameworks
Nicotinic acid and its derivatives have a long history of use in medicine. nih.govnih.gov The unique properties of this compound suggest that its derivatives could interact with a wide range of biological targets and find applications in various therapeutic areas.
Future research directions include:
Enzyme Inhibition: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the acidity and reactivity of the carboxylic acid, making these compounds potential inhibitors of various enzymes. nih.gov
Receptor Modulation: Nicotinic acid derivatives are known to interact with G-protein coupled receptors. nih.govnih.gov Exploring the activity of these fluorinated analogs on a broader range of receptors could uncover new therapeutic opportunities. wikipedia.org
Anti-inflammatory and Anti-cancer Activity: Many fluorinated compounds exhibit potent anti-inflammatory and anti-cancer properties. nih.govrsc.orgnih.gov Investigating the potential of this compound derivatives in these areas is a logical next step.
A systematic approach to screening these compounds against a diverse panel of biological targets will be key to unlocking their full therapeutic potential. nih.gov
Synergistic Research Combining Synthetic Chemistry with Biological and Materials Science Disciplines
The future of research on this compound lies in interdisciplinary collaboration. The unique properties imparted by the fluorine and trifluoromethyl groups make this scaffold attractive not only for medicinal chemistry but also for materials science. numberanalytics.comacs.orgrsc.org
Potential areas for synergistic research include:
Fluorinated Polymers and Materials: The incorporation of this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties. man.ac.ukmdpi.com
Biomaterials: Functionalized derivatives could be used to create novel biomaterials for applications such as drug delivery, tissue engineering, and medical imaging. acs.org
Agrochemicals: The pyridine ring is a common motif in agrochemicals, and fluorinated derivatives often exhibit enhanced efficacy. nih.govusda.gov
By fostering collaborations between synthetic chemists, biologists, and materials scientists, the full potential of this versatile chemical scaffold can be realized, leading to innovations across multiple scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
